5,7-Dichloro hydroxychloroquine
Overview
Description
5,7-Dichloro hydroxychloroquine is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its complex structure, which includes a quinoline ring system substituted with chlorine atoms at positions 5 and 7, and an aminoethanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro hydroxychloroquine typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of chlorine atoms at the 5 and 7 positions. The next step involves the attachment of the aminoalkyl chain to the quinoline ring, which is achieved through nucleophilic substitution reactions. Finally, the ethanolamine moiety is introduced via reductive amination or similar reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloro hydroxychloroquine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .
Scientific Research Applications
5,7-Dichloro hydroxychloroquine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including malaria and autoimmune disorders.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,7-Dichloro hydroxychloroquine involves its interaction with molecular targets such as enzymes and receptors. The quinoline ring system is known to intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit specific enzymes involved in cellular metabolism, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
Hydroxychloroquine: A related compound with a similar quinoline structure, used primarily as an antimalarial and anti-inflammatory agent.
Chloroquine: Another quinoline derivative with antimalarial properties.
Amodiaquine: A compound with a similar structure, used in the treatment of malaria.
Uniqueness
5,7-Dichloro hydroxychloroquine is unique due to its specific substitution pattern on the quinoline ring and the presence of the ethanolamine moiety. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Biological Activity
5,7-Dichloro hydroxychloroquine is a derivative of hydroxychloroquine, a well-known antimalarial and immunomodulatory agent. This compound has garnered interest due to its potential biological activities, particularly in the context of viral infections and autoimmune diseases. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in clinical studies, and relevant case studies.
This compound exhibits several biological activities that contribute to its therapeutic effects:
- Antiviral Activity : The compound interferes with the entry of viruses into host cells by raising the pH in endosomes. This alteration impedes the fusion of viral particles with cellular membranes, thereby preventing infection by viruses such as SARS-CoV-2 . Additionally, it inhibits the glycosylation of ACE2, the receptor for SARS-CoV-2, reducing viral entry efficiency .
- Immunomodulation : The compound affects lysosomal function and antigen processing. By altering lysosomal pH, it inhibits the presentation of self-antigens and reduces inflammatory cytokine release (e.g., interleukin-1 and tumor necrosis factor) through modulation of Toll-like receptors . This property is particularly beneficial in treating autoimmune conditions like lupus and rheumatoid arthritis.
- Antimalarial Properties : Similar to hydroxychloroquine, this compound accumulates in the lysosomes of malaria parasites, disrupting their ability to metabolize hemoglobin and thereby inhibiting their growth .
Table 1: Summary of Clinical Studies Involving Hydroxychloroquine and Its Derivatives
Case Studies
- COVID-19 Treatment : A study conducted in France involved 36 confirmed COVID-19 patients treated with hydroxychloroquine. The results indicated a notable reduction in viral load at day six post-treatment (70% virological cure rate) compared to a control group . However, methodological concerns were raised regarding sample size and control measures.
- Autoimmune Disease Management : In patients with systemic lupus erythematosus (SLE), hydroxychloroquine has been shown to improve disease activity significantly. A cohort study highlighted that patients receiving hydroxychloroquine had lower SLE disease activity index scores compared to those not on treatment .
Safety and Toxicity
While this compound is generally well-tolerated, potential adverse effects include gastrointestinal disturbances and retinal toxicity with long-term use . Monitoring is essential for patients on prolonged therapy.
Properties
IUPAC Name |
2-[4-[(5,7-dichloroquinolin-4-yl)amino]pentyl-ethylamino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25Cl2N3O/c1-3-23(9-10-24)8-4-5-13(2)22-16-6-7-21-17-12-14(19)11-15(20)18(16)17/h6-7,11-13,24H,3-5,8-10H2,1-2H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFIBIYFLNZFON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCC(C)NC1=C2C(=CC(=CC2=NC=C1)Cl)Cl)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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